molecular formula C19H18BrN3O3 B11998480 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide CAS No. 767335-57-9

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B11998480
CAS No.: 767335-57-9
M. Wt: 416.3 g/mol
InChI Key: ZTDGRWMIWURDJT-WSDLNYQXSA-N
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Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide (molecular formula: C₁₉H₁₈BrN₃O₃) is a hydrazone derivative synthesized via condensation of a hydrazide intermediate with a substituted benzaldehyde. Its structure features:

  • Allyloxy-substituted benzylidene hydrazine: Enhances solubility and provides a site for π-π interactions .
  • Oxoethyl linker: Facilitates conjugation between the hydrazine and benzamide groups, stabilizing the molecule .

Key spectroscopic characterization includes 1H/13C NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography in analogous compounds (e.g., ).

Properties

CAS No.

767335-57-9

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

ZTDGRWMIWURDJT-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:

Allyloxybenzaldehyde+2,5-DichlorophenylhydrazineN-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide\text{Allyloxybenzaldehyde} + \text{2,5-Dichlorophenylhydrazine} \rightarrow \text{this compound} Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential use in drug discovery and bioconjugation.

    Medicine: Investigated for its pharmacological properties.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CID or Reference) Key Substituents Molecular Formula Notable Features Biological/Physical Properties
Target Compound (CID 45054777) 3-Bromo, allyloxy C₁₉H₁₈BrN₃O₃ Bromine enhances lipophilicity; allyloxy improves solubility. No direct bioactivity data; inferred stability from crystallography in analogs .
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide (CID 45054344) 3-Chloro, benzyloxy C₂₃H₂₀ClN₃O₃ Benzyloxy increases steric bulk vs. allyloxy; chloro less polar than bromo. Higher molecular weight may reduce solubility vs. target compound.
3-Bromo-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide 3-Bromo, nitro C₁₆H₁₂BrN₅O₃ Nitro group (strong electron-withdrawing) increases reactivity. Likely higher antimicrobial activity (cf. nitro analogs).
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3-methoxyphenylacetamide 2-Bromo, methoxy C₁₈H₁₇BrN₃O₃ Ortho-bromo may hinder planar conformation; methoxy enhances solubility. Steric effects could reduce binding affinity vs. meta-substituted target.

Physical and Electronic Properties

  • Solubility : Allyloxy (target) > benzyloxy (CID 45054344) > nitro (CID 45054777) due to steric and polarity differences .
  • Electronic Effects : Bromine’s polarizability enhances dipole-dipole interactions vs. chloro or methyl groups, impacting binding to biological targets .

QSAR and Computational Insights

  • Key Parameters : Kier’s α shape index (steric) and HOMO energy (electronic) govern bioactivity in analogs (). The target’s bromine likely lowers HOMO energy, increasing electrophilicity .

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